molecular formula C11H12N2 B2988069 (1S)-1-(5-Isoquinolyl)ethylamine CAS No. 1213144-78-5

(1S)-1-(5-Isoquinolyl)ethylamine

Cat. No. B2988069
CAS RN: 1213144-78-5
M. Wt: 172.231
InChI Key: QPDOKFBCSKHSEX-QMMMGPOBSA-N
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Description

The compound “(3S)-3-AMINO-3-(5-ISOQUINOLYL)PROPANENITRILE” is related to the one you asked for . Another related compound is "S-5-isoquinolyl dimethylthiocarbamate" .

Scientific Research Applications

Synthesis and Reactivity

"(1S)-1-(5-Isoquinolyl)ethylamine" and related compounds have been explored in various synthetic and reactivity contexts. For example, the reaction of 1-alkyldihydroisoquinolines with benzyne leads to the formation of dibenzindolizines, demonstrating the reactivity of isoquinoline derivatives in cycloaddition reactions (Atanes et al., 1987). Additionally, the Asymmetric Pictet–Spengler Reaction has been employed in the total synthesis of natural products and biologically active compounds, highlighting the utility of β-aryl ethylamines (a category to which "(1S)-1-(5-Isoquinolyl)ethylamine" belongs) in constructing tetrahydroisoquinoline frameworks (Heravi et al., 2018).

Enantioselective Separation

An enantipure derivative of "(1S)-1-(5-Isoquinolyl)ethylamine", specifically (1S)-1-(5-tetrazolyl)ethylamine, has been used to construct a homochiral porous metal-organic framework (MOF) with unique ligand-unsupported Cu···Cu interactions. This MOF demonstrates high enantioselectivity towards specific alcohols, showcasing the potential of "(1S)-1-(5-Isoquinolyl)ethylamine" derivatives in chiral separation processes (Liu et al., 2016).

Mechanism of Action

The mechanism of action for “(1S)-1-(5-Isoquinolyl)ethylamine” is not available. The related compound “S-5-isoquinolyl dimethylthiocarbamate” has a molecular formula of C12H12N2OS .

Safety and Hazards

Specific safety and hazard information for “(1S)-1-(5-Isoquinolyl)ethylamine” is not available. The related compound “(3S)-3-AMINO-3-(5-ISOQUINOLYL)PROPANENITRILE” is mentioned in the context of patent products .

properties

IUPAC Name

(1S)-1-isoquinolin-5-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOKFBCSKHSEX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(5-Isoquinolyl)ethylamine

CAS RN

1213144-78-5
Record name (1S)-1-(isoquinolin-5-yl)ethan-1-amine
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